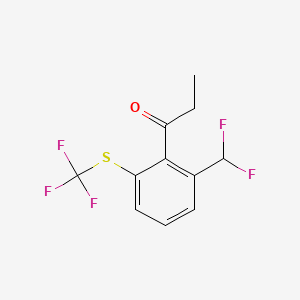
(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C9H13BN2O3 and a molecular weight of 208.02 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a tetrahydro-2H-pyran moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
The synthesis of (2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Tetrahydro-2H-pyran Moiety: This can be achieved through a cyclization reaction involving a suitable precursor.
Boronic Acid Functionalization:
Analyse Des Réactions Chimiques
(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, leading to the formation of a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Boronic acids are known for their ability to inhibit proteasomes, making them potential candidates for the treatment of diseases such as cancer.
Industry: The compound can be used in the synthesis of materials with unique properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of (2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including enzyme inhibition and molecular recognition. The boronic acid group can interact with specific molecular targets, leading to the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura cross-coupling reactions.
4-(Dimethylamino)phenylboronic Acid: A boronic acid with a dimethylamino group, used in the synthesis of fluorescent dyes.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have similar structural features and are used in medicinal chemistry for their biological activities
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of boronic acids.
Propriétés
Formule moléculaire |
C9H13BN2O3 |
|---|---|
Poids moléculaire |
208.02 g/mol |
Nom IUPAC |
[2-(oxan-3-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-4-11-9(12-5-8)7-2-1-3-15-6-7/h4-5,7,13-14H,1-3,6H2 |
Clé InChI |
MDYJPHQVIZCPLQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)C2CCCOC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)





![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)
![N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B14072740.png)
![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)





